Zinc caprylate

Übersicht

Beschreibung

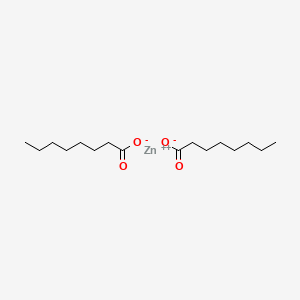

Zinc caprylate, also known as zinc octanoate, is a zinc salt of caprylic acid. It is a white, hygroscopic crystalline powder that is slightly soluble in water and more soluble in boiling alcohol. The compound has a molecular formula of C16H30O4Zn and a molecular weight of 351.82. This compound is primarily used as a fungicide and has applications in various industrial processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Zinc caprylate can be synthesized through the reaction of zinc oxide or zinc carbonate with caprylic acid. The reaction typically involves heating the reactants in an organic solvent such as ethanol. The general reaction is as follows:

ZnO+2C8H16O2→Zn(C8H15O2)2+H2O

Industrial Production Methods: In industrial settings, this compound is produced by reacting zinc oxide with caprylic acid in a solvent under controlled temperature and pressure conditions. The product is then purified through crystallization and filtration processes to obtain the desired purity and quality .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly when exposed to air and moisture, leading to the formation of zinc oxide and caprylic acid.

Reduction: Reduction reactions involving this compound are less common but can occur under specific conditions.

Substitution: this compound can participate in substitution reactions where the caprylate ion is replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Exposure to air and moisture.

Substitution: Reactions with other carboxylic acids or ligands in the presence of a suitable catalyst.

Major Products Formed:

Oxidation: Zinc oxide and caprylic acid.

Substitution: Zinc salts of other carboxylic acids.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

- Chemical Formula : C₁₆H₃₀O₄Zn

- CAS Number : 557-09-5

- Appearance : White to off-white powder

- Solubility : Soluble in organic solvents but less soluble in water

Zinc caprylate acts primarily by releasing zinc ions upon dissociation. These ions are essential for numerous enzymatic reactions and cellular processes. The compound interacts with zinc transporters in the body, facilitating efficient zinc transport and maintaining zinc homeostasis, which is vital for cellular function and signaling pathways .

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Chemistry

- Catalyst in Polymerization : It is utilized as a catalyst in ring-opening polymerizations (ROP) of lactides to produce biodegradable polymers. Studies have shown that this compound is more effective than other zinc salts, leading to high fractions of cyclic poly(L-lactide) .

Biology

- Antimicrobial Properties : this compound exhibits significant antimicrobial activity, making it useful for developing antimicrobial coatings and materials. It has been shown to enhance the activity of various enzymes involved in microbial metabolism .

- Cellular Effects : The compound influences cellular processes such as cell proliferation and apoptosis by modulating gene expression through zinc-dependent transcription factors .

Medicine

- Drug Delivery Systems : Research is ongoing to explore its potential in drug delivery due to its ability to form stable complexes with various drugs. Its solubility in non-aqueous solvents allows for diverse applications in pharmaceuticals .

- Wound Healing : Animal studies indicate that this compound can promote wound healing by enhancing re-epithelialization and reducing scar formation when used with other treatments .

Industry

- Corrosion Inhibition : this compound is being studied as a volatile corrosion inhibitor (VCI). Theoretical and experimental studies have shown its effectiveness in protecting zinc surfaces from corrosion .

- Paints and Coatings : Its fungicidal properties make it beneficial in the production of paints and coatings where microbial resistance is desired .

Case Study 1: Antimicrobial Efficacy

A study demonstrated that this compound significantly reduced microbial growth in agricultural settings, showcasing its potential as an effective fungicide compared to traditional methods .

Case Study 2: Biodegradable Polymer Synthesis

Research highlighted the efficiency of this compound as a catalyst in the synthesis of cyclic poly(L-lactide), achieving high optical purity and molecular weights suitable for medical applications .

Wirkmechanismus

Zinc caprylate exerts its effects through several mechanisms:

Catalytic Role: It acts as a catalyst in polymerization reactions, facilitating the formation of cyclic and linear polymers.

Antimicrobial Activity: Zinc ions released from this compound can disrupt microbial cell membranes, inhibit enzyme activity, and interfere with microbial metabolism.

Biological Functions: Zinc plays a crucial role in various biological processes, including DNA synthesis, cell proliferation, and apoptosis.

Vergleich Mit ähnlichen Verbindungen

- Zinc acetate

- Zinc lactate

- Zinc propionate

- Zinc stearate

Comparison:

- Zinc acetate: Like zinc caprylate, zinc acetate is used as a catalyst in polymerization reactions. this compound is more effective in producing cyclic polymers.

- Zinc lactate: Zinc lactate is also used in polymerization reactions but has different solubility properties compared to this compound.

- Zinc propionate: Both compounds are used as fungicides, but this compound has a broader range of applications in industrial processes.

- Zinc stearate: Zinc stearate is primarily used as a lubricant and release agent in the plastics industry, whereas this compound has more diverse applications .

This compound stands out due to its unique combination of catalytic, antimicrobial, and biological properties, making it a versatile compound in various scientific and industrial fields.

Biologische Aktivität

Zinc caprylate, an organozinc compound formed from zinc oxide and caprylic acid, exhibits notable biological activities, particularly in antifungal applications. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic uses, supported by data tables and relevant research findings.

- Molecular Formula : C₈H₁₅O₂Zn

- Molecular Weight : Approximately 351.816 g/mol

- Physical Appearance : White to off-white solid

- Solubility : Soluble in organic solvents; limited solubility in water

This compound dissociates in biological systems to release zinc ions and caprylic acid. The released zinc ions serve as essential cofactors for various enzymes involved in critical biological processes such as:

- DNA Synthesis

- Protein Synthesis

- Cell Division

The interaction of zinc ions with enzymes can lead to both activation and inhibition of enzymatic functions, influencing cell signaling pathways and gene expression. This modulation is crucial for maintaining cellular homeostasis and protecting cells from oxidative stress .

Antifungal Properties

This compound has been documented for its efficacy against a range of fungal pathogens. Research indicates that it enhances the antifungal activity of caprylic acid, making it effective against species such as Trichophyton and Candida.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 1% |

| Trichophyton mentagrophytes | 0.5% |

| Microsporum canis | 1% |

These concentrations demonstrate its potential as a topical treatment for fungal infections .

Role in Skin Health

This compound's ability to modulate microbial populations on the skin has been explored in studies focusing on dandruff and scalp health. It promotes a healthier scalp microbiome by influencing the balance between beneficial and pathogenic microorganisms.

In a clinical study involving propanediol caprylate (a related compound), participants showed a reduction in dandruff severity after four weeks of treatment, with significant shifts in microbial populations favoring protective genera like Cutibacterium over pathogenic strains .

Case Studies

- Fungal Infection Treatment : A study demonstrated that a formulation containing 5% this compound effectively treated superficial fungal infections, showing a significant reduction in infection scores compared to control groups.

- Scalp Microbiome Regulation : In a double-blind trial assessing the effects of a shampoo containing propanediol caprylate, participants reported improved scalp condition and reduced dandruff after consistent use over four weeks. Microbiome analysis revealed an increase in beneficial bacteria associated with scalp health .

Comparative Analysis with Other Zinc Carboxylates

This compound shares similarities with other zinc carboxylates but is distinguished by its unique chain length and solubility properties. Below is a comparison with other compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Zinc Acetate | C₄H₆O₄Zn | Commonly used as a catalyst |

| Zinc Laurate | C₁₂H₂₄O₂Zn | Exhibits surfactant properties |

| Zinc Stearate | C₁₈H₃₆O₄Zn | Widely used as a lubricant and stabilizer |

This compound's specific properties make it particularly effective in non-aqueous environments, enhancing its application versatility .

Analyse Chemischer Reaktionen

Hydrolysis in Moist Environments

Zinc caprylate undergoes decomposition in the presence of moisture, releasing caprylic acid (C₈H₁₆O₂) and forming zinc oxide (ZnO). This reaction is critical to understanding its stability and applications:

Reaction Equation:

Key Characteristics:

| Parameter | Details |

|---|---|

| Conditions | Moist atmosphere or aqueous environments |

| Reactants | This compound, water |

| Products | Zinc oxide, caprylic acid |

| Reaction Type | Decomposition (hydrolysis) |

| Kinetics | Accelerated by elevated humidity or temperature |

| Byproducts | None significant |

This reaction underscores the compound's instability in humid conditions, which limits its use in aqueous systems but supports its role as a moisture-sensitive fungicide .

Solubility and Stability

While not a direct chemical reaction, this compound’s solubility profile influences its reactivity:

| Solvent | Solubility at Boiling Point | Implications for Reactivity |

|---|---|---|

| Water | Slightly soluble | Limited hydrolysis unless prolonged exposure |

| Ethanol | Fairly soluble | Enhances dissolution for purification |

The compound’s low water solubility delays hydrolysis, making it suitable for non-aqueous applications.

Thermal Behavior

This compound exhibits stability under dry conditions but decomposes upon heating:

Thermal Decomposition Pathway:

Experimental Observations:

-

Decomposition Products: Zinc oxide and caprylic acid dominate, consistent with hydrolysis products.

Functional Implications

The hydrolysis reaction directly impacts its industrial and biomedical applications:

Eigenschaften

IUPAC Name |

zinc;octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H16O2.Zn/c2*1-2-3-4-5-6-7-8(9)10;/h2*2-7H2,1H3,(H,9,10);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHJMFFKHPHCQIJ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Zn(C8H15O2)2, C16H30O4Zn | |

| Record name | zinc caprylate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

124-07-2 (Parent), 23713-49-7 (Parent) | |

| Record name | Zinc caprylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2042517 | |

| Record name | Zinc dioctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Lustrous solid; [Merck Index] White powder; [Pfaltz and Bauer MSDS] | |

| Record name | Zinc caprylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18287 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

557-09-5, 90480-58-3 | |

| Record name | Zinc caprylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanoic acid, zinc salt, basic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090480583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanoic acid, zinc salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc dioctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octanoic acid, zinc salt, basic | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.083.417 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Zinc dioctanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.325 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC CAPRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QL5435GI2S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.